Covalent Binding Kinetics vs. Non-Covalent Analogs
MN551 is a covalent inhibitor of SOCS2, whereas comparator compounds such as 13 are reversible, non-covalent ligands. MN551 exhibits a covalent efficiency of kinact/KI = 58 M⁻¹ s⁻¹ (kinact = 2.1 × 10⁻⁴ s⁻¹, KI = 3.6 µM) and achieves stoichiometric modification of Cys111 within 2 hours [1]. In contrast, non-covalent analog 13 demonstrates a reversible binding affinity (ITC Kd = 380 nM) but does not covalently modify the target [1]. The reversible binding affinity of MN551 before covalent bond formation was determined by ITC as Ki = 2.2 µM, with an initial reversible Ki = 1.1 µM at t = 0 from FP competition [1].
| Evidence Dimension | Binding mechanism and kinetic parameters |
|---|---|
| Target Compound Data | Covalent inhibitor: kinact = 2.1 × 10⁻⁴ s⁻¹; KI = 3.6 µM; kinact/KI = 58 M⁻¹ s⁻¹; stoichiometric modification within 2 h; reversible Ki = 2.2 µM (ITC); initial reversible Ki = 1.1 µM (FP) |
| Comparator Or Baseline | Compound 13 (non-covalent analog): ITC Kd = 380 nM, no covalent modification |
| Quantified Difference | MN551 provides irreversible target engagement; compound 13 is fully reversible. Covalent efficiency 58 M⁻¹ s⁻¹ (MN551) vs. not applicable (13). |
| Conditions | Recombinant SOCS2-EloBC complex (SBC2); ITC, FP competition, intact protein MS, and X-ray crystallography |
Why This Matters
Irreversible covalent binding ensures sustained target inhibition even after compound washout, a critical advantage for cellular and in vivo chemical probe studies where reversible ligands may dissociate.
- [1] Ramachandran, S., Makukhin, N., Haubrich, K. et al. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2. Nat Commun 14, 6345 (2023). View Source
